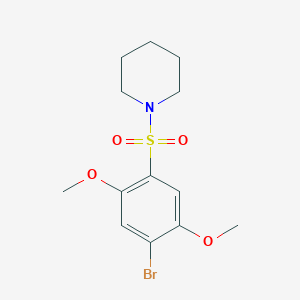
5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate, also known as CQDS, is a chemical compound that has been widely used in scientific research due to its unique properties. CQDS is a heterocyclic compound that contains a quinoline ring and a sulfonate group. It has been shown to have a variety of biochemical and physiological effects, and has been used in a range of applications, including as an antimalarial drug and as a tool for studying ion channels.
作用機序
The mechanism of action of 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate is complex and not fully understood. It is thought to work by inhibiting the activity of heme detoxification enzymes in the parasite, leading to the accumulation of toxic heme and ultimately the death of the parasite. 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate has also been shown to interact with ion channels, including the TRPV channels, although the exact mechanism of this interaction is not yet clear.
Biochemical and Physiological Effects:
5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate has a variety of biochemical and physiological effects. In addition to its antimalarial activity, 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate has been shown to have anti-inflammatory and analgesic effects, and has been used to treat a range of inflammatory conditions, including rheumatoid arthritis and lupus. 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate has also been shown to have anti-cancer activity, although the exact mechanism of this activity is not yet clear.
実験室実験の利点と制限
One of the main advantages of using 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate in lab experiments is its versatility. 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate can be used in a wide range of applications, from studying ion channels to testing potential new antimalarial drugs. Additionally, 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate is relatively easy to synthesize, making it a cost-effective option for many researchers. However, there are also some limitations to using 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate in lab experiments. For example, 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate can be toxic at high doses, and its exact mechanism of action is not yet fully understood, which can make interpreting results more challenging.
将来の方向性
There are many potential future directions for research involving 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate. One area of interest is the development of new antimalarial drugs based on the structure of 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate. Researchers are also interested in studying the interaction between 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate and ion channels in more detail, which could lead to the development of new treatments for pain and other conditions. Additionally, there is ongoing research into the anti-inflammatory and anti-cancer properties of 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate, which could lead to new treatments for a range of diseases.
合成法
5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate can be synthesized through a variety of methods, including the reaction of 5-chloro-8-quinolinecarboxylic acid with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 5-chloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl chloride, or the reaction of 5-chloro-8-quinolinecarboxylic acid with p-toluenesulfonic acid in the presence of thionyl chloride.
科学的研究の応用
5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate has been used in a wide range of scientific research applications. One of the most well-known uses of 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate is as an antimalarial drug. 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria, by interfering with the parasite's ability to break down hemoglobin. 5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate has also been used as a tool for studying ion channels, particularly the TRPV channels, which are involved in a variety of physiological processes, including pain sensation and temperature regulation.
特性
製品名 |
5-Chloro-8-quinolinyl 3,4-dimethylbenzenesulfonate |
|---|---|
分子式 |
C17H14ClNO3S |
分子量 |
347.8 g/mol |
IUPAC名 |
(5-chloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-5-6-13(10-12(11)2)23(20,21)22-16-8-7-15(18)14-4-3-9-19-17(14)16/h3-10H,1-2H3 |
InChIキー |
NQCADDSTCKYLEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





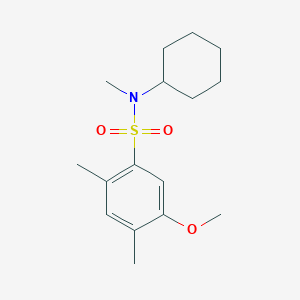
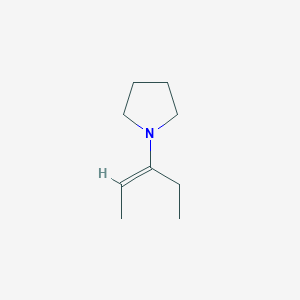


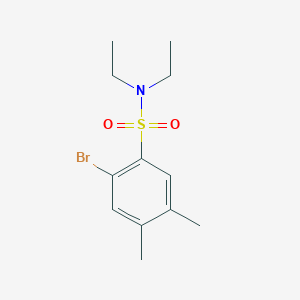
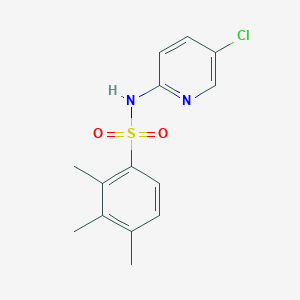


![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
